Corynecin IV
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-2-acetamido-3-hydroxy-3-(4-nitrophenyl)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-8(16)14-12(7-21-9(2)17)13(18)10-3-5-11(6-4-10)15(19)20/h3-6,12-13,18H,7H2,1-2H3,(H,14,16)/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRQNWQWGITGRM-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of Corynecin IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecin IV is a naturally occurring antibiotic belonging to the corynecin family, a group of chloramphenicol analogues. Produced by the bacterium Corynebacterium hydrocarboclastus, this compound exhibits activity against both Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of the origin of this compound, detailing its producing organism, chemical structure, and the current understanding of its biosynthesis. This guide also outlines plausible experimental protocols for its production, isolation, and characterization, and presents available quantitative data. While the complete biosynthetic pathway and its genetic regulation are yet to be fully elucidated, this guide synthesizes the existing knowledge to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
The corynecins are a family of antibiotics produced by Corynebacterium hydrocarboclastus. These compounds are structurally related to chloramphenicol, sharing the p-nitrophenylserinol backbone but differing in the N-acyl and O-acetyl substitutions. This compound, specifically, is the 3-O-acetyl derivative of Corynecin I (N-acetyl-p-nitrophenylserinol). This modification influences its biological activity and physicochemical properties. Understanding the origin of this compound, from its microbial producer to its biosynthetic pathway, is crucial for potential bioengineering efforts to improve yields or generate novel analogues with enhanced therapeutic properties.
Producing Organism and Fermentation
This compound is produced by Corynebacterium hydrocarboclastus. Fermentation studies have been conducted to optimize the production of the corynecin complex.
Fermentation Parameters
Quantitative data from fermentation studies for the production of the corynecin complex are summarized in the table below. It is important to note that these data represent the total corynecin yield, and not specifically that of this compound.
| Parameter | Value/Condition | Reference |
| Producing Organism | Corynebacterium hydrocarboclastus KY 8835 | [1] |
| Carbon Source | Acetate | [1] |
| Total Corynecin Yield | 28 mM | [1] |
| Medium Additives | 1% KCl and 1% NaCl (added 12 hours after inoculation) | [1] |
| pH Control | Continuous feeding of a solution containing 50% Acetic Acid, 9% Ammonium Acetate, and 0.2% KH2PO4 | [1] |
Chemical Structure and Properties
The chemical structure of this compound has been elucidated as D-(-)-threo-1-p-nitrophenyl-2-acetamido-3-acetoxypropanol.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H16N2O6 |
| Molecular Weight | 296.28 g/mol |
| Stereochemistry | D-(-)-threo |
Biosynthesis of this compound
The complete biosynthetic pathway of this compound in Corynebacterium hydrocarboclastus has not been fully elucidated. However, based on its structure and analogy to chloramphenicol biosynthesis, a putative pathway can be proposed. The biosynthesis can be divided into two main parts: the formation of the p-nitrophenylserinol core and the subsequent acylation and acetylation steps.
Putative Biosynthesis of the p-Nitrophenylserinol Core
The biosynthesis of the p-nitrophenylserinol backbone is thought to proceed through the shikimate pathway, which is responsible for the synthesis of aromatic amino acids.
Caption: Putative biosynthetic pathway of the p-nitrophenylserinol core.
Acylation and Acetylation Steps
The p-nitrophenylserinol core is then modified by the addition of an acetyl group at the amino position to form Corynecin I, followed by acetylation at the 3-hydroxyl group to yield this compound. The acetyl group for the N-acetylation is likely derived from primary metabolism.
Caption: Final acylation and acetylation steps in this compound biosynthesis.
Experimental Protocols
Detailed experimental protocols for the isolation and purification of this compound are not extensively published. The following are generalized protocols based on standard methods for natural product isolation.
Fermentation and Extraction Workflow
Caption: General experimental workflow for this compound production and analysis.
Protocol for Isolation and Purification
-
Fermentation: Culture Corynebacterium hydrocarboclastus in a suitable production medium (e.g., acetate-based medium) under optimal conditions (temperature, pH, aeration) for a specified duration.
-
Harvesting: Separate the bacterial biomass from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).
-
Extraction: Extract the supernatant with an appropriate organic solvent such as ethyl acetate. Pool the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate pure this compound.
-
Protocol for Structural Characterization
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of this compound using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.
-
Chiral Analysis: Determine the stereochemistry of the molecule using methods such as chiral HPLC or by comparing its optical rotation with known standards.
Gaps in Knowledge and Future Directions
While the fundamental aspects of this compound's origin have been established, significant gaps in our knowledge remain. Future research should focus on:
-
Elucidation of the complete biosynthetic pathway: Identification and characterization of the enzymes and genes responsible for the synthesis of the p-nitrophenylserinol core and the subsequent modification steps.
-
Genetic analysis: Sequencing the genome of Corynebacterium hydrocarboclastus to identify the corynecin biosynthetic gene cluster.
-
Regulatory studies: Investigating the signaling pathways and regulatory networks that control corynecin production.
-
Bioengineering: Utilizing the biosynthetic knowledge to engineer strains for improved this compound production or for the generation of novel, more potent analogues.
Conclusion
This compound represents an interesting member of the chloramphenicol family of antibiotics with a distinct microbial origin. This guide has summarized the current understanding of its production by Corynebacterium hydrocarboclastus, its chemical nature, and its putative biosynthetic origins. The provided experimental frameworks offer a starting point for researchers aiming to further investigate this natural product. Addressing the existing knowledge gaps through advanced genetic and biochemical studies will be pivotal in unlocking the full potential of corynecins for therapeutic applications.
References
An In-depth Technical Guide to the Biosynthesis of Corynecin IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecin IV is a naturally occurring antibiotic belonging to the chloramphenicol analogue family, produced by the bacterium Corynebacterium hydrocarboclastus. Its unique structure, featuring an N-acetyl group and a C1-O-acetyl group, distinguishes it from other corynecins and the parent compound, chloramphenicol. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of chloramphenicol biosynthesis and the fragmented information available for corynecins. This document outlines the putative enzymatic steps, the likely precursor molecules, and a model for the biosynthetic gene cluster. Furthermore, it presents available quantitative data on corynecin production and details relevant experimental protocols for the elucidation of this and similar biosynthetic pathways.
Introduction
The corynecins are a group of chloramphenicol-like compounds isolated from Corynebacterium hydrocarboclastus. These compounds share the D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol backbone but differ in their N-acyl and O-acyl substitutions. This compound, chemically identified as N-[(1R,2R)-1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-acetamide, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Understanding its biosynthesis is crucial for potential bioengineering efforts to improve its production or generate novel, more potent derivatives. While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the well-characterized chloramphenicol biosynthetic pathway and studies on other corynecin analogues.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur in three main stages:
-
Synthesis of the p-aminophenylalanine (PAPA) precursor via the shikimate pathway.
-
Formation of the D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol core structure.
-
Tailoring steps involving N-acetylation and O-acetylation.
Synthesis of the Core p-Nitrophenylserinol Structure
The initial steps of the pathway are likely analogous to those of chloramphenicol biosynthesis, originating from the primary metabolic intermediates phosphoenolpyruvate and erythrose-4-phosphate, which enter the shikimate pathway to produce chorismic acid.
A proposed logical workflow for the initial steps is as follows:
Tailoring Steps: N- and O-Acetylation
Following the formation of the core amino-diol structure, two crucial tailoring steps are proposed to yield this compound:
-
N-Acetylation: The amino group at the C2 position is acetylated. Studies on Corynecin I suggest that the acetyl group is derived from precursors such as acetate, pyruvate, or L-alanine, which can all be converted to acetyl-CoA. This reaction is likely catalyzed by an N-acetyltransferase .
-
O-Acetylation: The primary hydroxyl group on the propanediol side chain is subsequently acetylated. This step is the defining feature of this compound. The acetyl donor is presumed to be acetyl-CoA, and the reaction is catalyzed by an O-acetyltransferase .
The final proposed pathway is illustrated below:
Unveiling the Antibacterial Potential of Corynecin IV: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin IV is a member of the corynecin complex, a group of naturally occurring chloramphenicol-like acyl nitrophenylpropylamines.[1] First isolated from Corynebacterium hydrocarboclastus in 1972, this class of compounds has garnered interest for its antibacterial properties.[1] this compound, like its analogues, exhibits activity against both Gram-positive and Gram-negative bacteria. While it is noted to be less potent than chloramphenicol, it demonstrates a similar spectrum of species selectivity. This document provides a comprehensive technical guide on the antibacterial spectrum of this compound, including available data on related compounds, presumed mechanisms of action, and detailed experimental protocols for its evaluation.
Quantitative Antibacterial Spectrum
Antimicrobial Activity of Related Corynecins
The following table summarizes the available MIC data for Corynecin III, a closely related analogue of this compound. This information is provided as a surrogate to illustrate the potential antibacterial spectrum of this class of compounds.
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) of Corynecin III (µg/mL) |
| Enterococcus faecalis | Not Specified | 2.6 - 83 |
| Staphylococcus aureus | Not Specified | 2.6 - 83 |
| Bacillus subtilis | Not Specified | 2.6 - 83 |
| Escherichia coli | Not Specified | 2.6 - 83 |
| Pseudomonas aeruginosa | Not Specified | 2.6 - 83 |
| Proteus vulgaris | Not Specified | 2.6 - 83 |
| Shigella sonnei | Not Specified | 2.6 - 83 |
| Salmonella typhosa | Not Specified | 2.6 - 83 |
| Klebsiella pneumoniae | Not Specified | 2.6 - 83 |
Data sourced from Cayman Chemical, citing Suzuki, T., Honda, H., and Katsumata, R. (1972). Production of antibacterial compounds analogous to chloramphenicol by a n-paraffin-grown bacterium. Agr. Biol. Chem. 36(12), 2223-2228.[2]
Mechanism of Action: A Presumed Pathway
As a chloramphenicol-like antibiotic, this compound is presumed to exert its antibacterial effect through the inhibition of bacterial protein synthesis. This mechanism involves binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of peptide bond formation.
Caption: Presumed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antibacterial spectrum of a compound like this compound.
Bacterial Strains and Culture Conditions
A diverse panel of clinically relevant Gram-positive and Gram-negative bacterial strains should be used. This panel should include representatives from the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
-
Culture Media: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria. For fastidious organisms, appropriate supplemented media such as Haemophilus Test Medium (HTM) or Mueller-Hinton agar with 5% sheep blood should be used.
-
Incubation Conditions: Cultures are typically incubated at 35 ± 2 °C in ambient air for 16-20 hours. For certain organisms, such as Streptococcus pneumoniae, incubation in an atmosphere of 5% CO₂ is required.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. The broth microdilution method is a widely accepted standard procedure.
-
Preparation of Inoculum: A standardized inoculum is prepared from a fresh (18-24 hour) culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated under the appropriate conditions.
-
Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. A growth control (no antibiotic) and a sterility control (no bacteria) are included for each assay.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound represents a potentially valuable scaffold for the development of new antibacterial agents, particularly given its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its chloramphenicol-like mechanism of action, targeting bacterial protein synthesis, is a well-established and effective strategy. However, a significant data gap exists regarding its specific in vitro potency against a comprehensive panel of clinically relevant bacterial isolates. Further research is imperative to fully elucidate the antibacterial spectrum and therapeutic potential of this compound. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations and generating the critical data needed to advance the development of this promising compound.
References
An In-Depth Technical Guide to Corynecin IV and its Analogues (Corynecin I, II, III, V)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecins are a group of chloramphenicol-like antibiotics produced by the bacterium Corynebacterium hydrocarboclastus. This technical guide provides a comprehensive overview of Corynecin IV and its naturally occurring analogues: Corynecin I, II, III, and V. It details their chemical structures, biological activities, and mechanism of action. This document also outlines experimental protocols for their production, isolation, and antimicrobial susceptibility testing, and includes visualizations of key biological pathways and experimental workflows to support further research and development in this area.
Introduction
The corynecin family of compounds was first isolated from Corynebacterium hydrocarboclastus grown on n-paraffin.[1] They are notable for their structural similarity to chloramphenicol, a broad-spectrum antibiotic. This structural analogy suggests a similar mechanism of action, primarily the inhibition of bacterial protein synthesis.[2][3][4] Like chloramphenicol, corynecins exhibit activity against both Gram-positive and Gram-negative bacteria.[1] This guide aims to consolidate the available technical information on Corynecins I, II, III, IV, and V to serve as a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug discovery.
Chemical Structures and Properties
The core structure of the corynecins is D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol, which they share with chloramphenicol. The analogues differ in the N-acyl group attached to the amino function.
Table 1: Chemical Structures and Properties of Corynecin Analogues
| Compound | N-Acyl Group | Molecular Formula | Molecular Weight ( g/mol ) |
| Corynecin I | Acetyl | C₁₁H₁₄N₂O₅ | 254.24 |
| Corynecin II | Propionyl | C₁₂H₁₆N₂O₅ | 268.27 |
| Corynecin III | Isobutyryl | C₁₃H₁₈N₂O₅ | 282.29 |
| This compound | N-Acetyl-O-acetyl | C₁₃H₁₆N₂O₆ | 296.28 |
| Corynecin V | N-Propionyl-O-acetyl | C₁₄H₁₈N₂O₆ | 310.30 |
Biological Activity and Mechanism of Action
Antimicrobial Spectrum
Corynecins demonstrate a broad spectrum of antibacterial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria. The potency of each analogue varies, with Corynecin III showing significant activity against several bacterial strains.
Table 2: Minimum Inhibitory Concentrations (MIC) of Corynecin III
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 209P | 6.25 |
| Bacillus subtilis PCI 219 | 3.13 |
| Escherichia coli K-12 | 12.5 |
| Shigella sonnei | 6.25 |
| Salmonella typhi | 6.25 |
| Klebsiella pneumoniae | 12.5 |
| Pseudomonas aeruginosa | >100 |
| Proteus vulgaris | 25 |
Mechanism of Action: Inhibition of Protein Synthesis
The structural similarity of corynecins to chloramphenicol strongly indicates that they share a common mechanism of action. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding action interferes with the peptidyl transferase step of peptide bond formation, thus halting protein elongation.
References
- 1. INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELL-FREE SYSTEMS BY CHLORAMPHENICOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 3. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]
- 4. ldh.la.gov [ldh.la.gov]
The Physicochemical Landscape of Corynecin IV: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical framework for assessing the solubility and stability of Corynecin IV. As of the latest literature review, specific quantitative data for this compound's solubility and stability profiles are not extensively available in the public domain. The experimental protocols and data tables presented herein are based on established methodologies for active pharmaceutical ingredients (APIs) and are intended to serve as a guide for researchers undertaking such investigations.
Introduction
This compound is a member of the corynecin family of antibiotics, which are chloramphenicol-like compounds isolated from Corynebacterium hydrocarboclastus.[1] These compounds have garnered interest due to their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] For any compound to advance in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical determinants of a drug's bioavailability, formulation, and shelf-life. This guide outlines the essential experimental protocols and data presentation formats for the comprehensive characterization of this compound's solubility and stability.
Solubility Assessment
A drug's solubility profoundly influences its absorption and distribution in the body. The following sections detail a systematic approach to determining the solubility of this compound in various relevant media.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]
Materials:
-
This compound (pure substance)
-
A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The goal is to have a saturated solution with undissolved solid remaining.
-
Place the vials in a temperature-controlled orbital shaker. The temperature should be maintained at a physiologically relevant temperature, such as 37°C, or at various temperatures to assess the temperature dependence of solubility.[2]
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.[2]
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or µg/mL.
Data Presentation: Solubility of this compound
The following tables provide a structured format for presenting the solubility data for this compound.
Table 1: Solubility of this compound in Various Solvents at 37°C
| Solvent | Solubility (mg/mL) | Standard Deviation |
| Deionized Water | Data to be determined | Data to be determined |
| PBS (pH 5.0) | Data to be determined | Data to be determined |
| PBS (pH 7.4) | Data to be determined | Data to be determined |
| PBS (pH 9.0) | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| DMSO | Data to be determined | Data to be determined |
Table 2: Temperature Dependence of this compound Solubility in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 4 | Data to be determined | Data to be determined |
| 25 (Room Temperature) | Data to be determined | Data to be determined |
| 37 | Data to be determined | Data to be determined |
Workflow for Solubility Determination
References
Corynecin IV molecular weight and formula C13H16N2O6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin IV is a member of the corynecin complex, a group of natural products isolated from Corynebacterium hydrocarboclastus. These compounds are structurally related to chloramphenicol and exhibit antibacterial activity. This document provides a technical overview of this compound, including its physicochemical properties, and available information on its biological activity and mechanism of action, drawing parallels with related compounds where specific data for this compound is unavailable.
Physicochemical Properties of this compound
This compound is characterized by the chemical formula C₁₃H₁₆N₂O₆ and a molecular weight of approximately 296.28 g/mol . A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₆ | N/A |
| Molecular Weight | 296.28 g/mol | N/A |
| CAS Number | 40958-11-0 | N/A |
Antibacterial Activity
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | Chloramphenicol | 2 - 8 |
| Escherichia coli | Chloramphenicol | 2 - 4 |
| Pseudomonas aeruginosa | Chloramphenicol | 8 - >128 |
Note: These MIC values are representative for Chloramphenicol and are provided for comparative purposes. Specific MIC values for this compound are not currently available.
Mechanism of Action: Inhibition of Protein Synthesis
It is highly probable that this compound, like its structural analog chloramphenicol, acts by inhibiting bacterial protein synthesis. This mechanism involves the binding to the 50S ribosomal subunit and subsequent inhibition of the peptidyl transferase enzyme. This enzyme is crucial for the formation of peptide bonds between amino acids, an essential step in protein elongation.
Signaling Pathway: Interference with Bacterial Translation
The binding of this compound to the bacterial ribosome is expected to disrupt the normal translation process, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for the isolation, purification, and characterization of similar natural products can be adapted.
General Workflow for Isolation and Characterization
The following diagram illustrates a general workflow that could be applied for the study of this compound.
Caption: General experimental workflow for this compound research.
Protocol: Inhibition of Peptidyl Transferase Activity (Conceptual)
A common method to assess the inhibition of peptidyl transferase is the "fragment reaction" assay. A detailed protocol specific to this compound would need to be empirically developed.
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).
-
Substrate Preparation: Synthesize or obtain a radiolabeled peptidyl-tRNA fragment (e.g., N-acetyl-[³H]Phe-tRNA) and a puromycin acceptor substrate.
-
Inhibition Assay:
-
Incubate the ribosomes with varying concentrations of this compound.
-
Initiate the reaction by adding the radiolabeled donor and acceptor substrates.
-
Allow the reaction to proceed for a defined time at an optimal temperature.
-
-
Product Analysis:
-
Stop the reaction and extract the N-acetyl-[³H]Phe-puromycin product.
-
Quantify the product formation using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the peptidyl transferase activity.
-
Conclusion
This compound represents a potentially interesting antibacterial compound from a natural source. Its structural similarity to chloramphenicol strongly suggests a mechanism of action involving the inhibition of bacterial protein synthesis. However, a significant lack of specific experimental data for this compound in the public domain highlights the need for further research to fully characterize its antibacterial spectrum, potency, and precise molecular interactions with the bacterial ribosome. The experimental frameworks provided in this document offer a starting point for researchers interested in exploring the therapeutic potential of this and other related natural products.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Corynecin IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecin IV is a naturally occurring antibiotic belonging to the chloramphenicol-like acyl nitrophenylpropylamine family, isolated from the bacterium Corynebacterium hydrocarboclastus. Possessing activity against both Gram-positive and Gram-negative bacteria, this compound is a compound of interest for antibiotic research and development. This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture, including fermentation, extraction, and chromatographic separation techniques. Quantitative data from representative purification steps are summarized, and a logical workflow is presented to guide researchers in obtaining high-purity this compound for further studies.
Introduction
The corynecin family of antibiotics, produced by Corynebacterium hydrocarboclastus, represents a group of chloramphenicol analogues with potential therapeutic applications. This compound, specifically N-[(1R,2R)-1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-acetamide, is a notable member of this family. The isolation and purification of individual corynecins are essential for detailed structure-activity relationship studies, mechanism of action investigations, and preclinical development. This protocol outlines a robust methodology for the selective isolation and purification of this compound.
Data Presentation
A successful purification strategy for this compound will involve several key stages, each with an associated yield and purity. The following table summarizes expected outcomes at each step of the purification process. Please note that these values are representative and may vary depending on the specific fermentation yield and experimental conditions.
| Purification Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| Fermentation & Extraction | C. hydrocarboclastus Culture Broth | Crude Corynecin Extract | 80-90 | 10-20 |
| Silica Gel Chromatography | Crude Corynecin Extract | Enriched this compound Fraction | 50-60 | 60-70 |
| Preparative HPLC | Enriched this compound Fraction | Purified this compound | 70-80 | >98 |
| Crystallization | Purified this compound | Crystalline this compound | 80-90 | >99 |
Experimental Protocols
Fermentation of Corynebacterium hydrocarboclastus
The production of corynecins is highly dependent on the fermentation conditions. While specific media compositions can be optimized to favor the production of certain corynecin analogues, a general protocol for the cultivation of Corynebacterium hydrocarboclastus is as follows:
Materials:
-
Corynebacterium hydrocarboclastus (e.g., KY 4339)
-
Seed culture medium (e.g., Nutrient Broth)
-
Production medium (a defined medium containing a suitable carbon source like acetate, and other essential nutrients)
-
Fermentor with pH, temperature, and aeration control
Protocol:
-
Inoculate a seed culture of C. hydrocarboclastus in the seed culture medium and incubate at 30°C with shaking until a desired cell density is reached.
-
Transfer the seed culture to the production fermentor containing the production medium.
-
Maintain the fermentation at 30°C with controlled pH (e.g., neutral pH) and adequate aeration.
-
Monitor the production of corynecins over time using a suitable analytical method (e.g., analytical HPLC).
-
Harvest the culture broth at the peak of corynecin production (typically after 48-72 hours).
Extraction of Crude Corynecins
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Centrifuge the harvested fermentation broth to separate the bacterial cells from the supernatant.
-
Collect the supernatant containing the secreted corynecins.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic (ethyl acetate) layers.
-
Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain the crude corynecin extract.
Silica Gel Column Chromatography
This step aims to separate the different corynecin analogues and other impurities from the crude extract.
Materials:
-
Crude corynecin extract
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Chromatography column
-
Fraction collector
Protocol:
-
Prepare a silica gel column packed in the initial mobile phase (e.g., 100% chloroform).
-
Dissolve the crude corynecin extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).
-
Collect fractions using a fraction collector.
-
Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions containing this compound.
-
Evaporate the solvent from the pooled fractions to obtain an enriched this compound fraction.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is employed for the final purification of this compound to a high degree of purity.
Materials:
-
Enriched this compound fraction
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water or methanol and water)
-
Fraction collector
Protocol:
-
Dissolve the enriched this compound fraction in the HPLC mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute the column with an isocratic or gradient mobile phase optimized for the separation of this compound from other closely related compounds.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
Crystallization
Crystallization can be used to obtain this compound in a highly pure, crystalline form, which is ideal for structural analysis and long-term storage.
Materials:
-
Purified this compound
-
Suitable solvent system for crystallization (e.g., ethanol-water, acetone-hexane)
Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent.
-
Slowly cool the solution to room temperature and then to 4°C to induce crystallization.
-
Alternatively, use an anti-solvent precipitation method by slowly adding a non-solvent to a solution of this compound until turbidity is observed, followed by cooling.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualization of Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Application Notes & Protocols: Culturing Corynebacterium hydrocarboclastus for Corynecin IV Production
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the cultivation of Corynebacterium hydrocarboclastus and the directed biosynthesis of Corynecin analogs. This document outlines a high-yield fed-batch fermentation strategy and a precursor feeding protocol to potentially produce Corynecin IV, a hypothetical N-butyryl analog of the naturally occurring Corynecins I, II, and III.
Introduction
Corynebacterium hydrocarboclastus is a Gram-positive bacterium known for its ability to produce Corynecins, a family of antibiotics that are analogs of chloramphenicol.[1] The primary characterized products are Corynecin I (N-acetyl), Corynecin II (N-propionyl), and Corynecin III (N-isobutyryl).[2] These compounds share the same p-nitrophenylserinol backbone but differ in their N-acyl side chains, which are derived from various metabolic precursors.[2]
Research has demonstrated that the biosynthesis of these side chains can be influenced by supplementing the culture medium with specific amino acids or keto acids.[2] For instance, the addition of L-valine promotes the production of Corynecin III.[2] This principle of precursor-directed biosynthesis opens the possibility of generating novel Corynecin analogs not found in nature.
This document provides a comprehensive protocol based on the high-yield production of the Corynecin backbone using an acetate-based fed-batch culture. It further describes a hypothetical framework for producing This compound (N-butyryl-p-nitrophenylserinol) by supplementing the fermentation with precursors such as L-norvaline or α-ketovalerate.
Data Presentation: Fermentation & Biosynthesis Parameters
Quantitative data from literature and proposed experimental parameters are summarized below for clarity and comparison.
Table 1: Optimized Fermentation Parameters for High-Yield Corynecin Production Data adapted from studies on Corynebacterium hydrocarboclastus KY 8835.
| Parameter | Optimal Condition / Value | Notes |
| Organism | Corynebacterium hydrocarboclastus KY 8835 | High-yield producer of Corynecins. |
| Primary Carbon Source | Acetate | Results in the highest production yield (up to 28 mM total Corynecins). |
| Fermentation Type | Fed-batch | Maintains optimal concentrations of acetate, ammonium, and phosphate. |
| Temperature | 30 - 37°C | Standard range for most Corynebacterium species. |
| pH | 7.5 - 7.8 | Controlled via fed-batch solution. |
| Aeration | High (Aerobic) | Corynebacterium species are generally aerobic. |
| Production Stimulators | 1% KCl and 1% NaCl | Added 12 hours post-inoculation to stimulate production. |
| Fed-Batch Solution | 50% Acetic Acid, 9% Ammonium Acetate, 0.2% KH₂PO₄ | Used as a pH-controlling agent and nutrient feed. |
Table 2: Precursor-Directed Biosynthesis of Corynecin Analogs Based on established precursor relationships for Corynecins I, II, and III.
| Target Compound | N-Acyl Group | Primary Precursor(s) | Precursor Origin |
| Corynecin I | N-Acetyl | Acetate, Pyruvate, L-Alanine | Central Carbon Metabolism |
| Corynecin II | N-Propionyl | L-Threonine, L-Homoserine, L-Methionine, α-Ketobutyrate | Amino Acid Metabolism |
| Corynecin III | N-Isobutyryl | L-Valine, α-Ketoisovalerate | Amino Acid Metabolism |
| This compound (Hypothetical) | N-Butyryl | L-Norvaline, α-Ketovalerate | Amino Acid Metabolism |
Visualization of Workflow and Pathways
The following diagrams illustrate the experimental workflow and the biosynthetic logic for producing different Corynecin analogs.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Corynecin IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Corynecin IV, a chloramphenicol-like antibiotic.[1][2] this compound is an acyl nitrophenylpropylamine produced by Corynebacterium hydrocarboclastus.[2] Given its structural similarity to chloramphenicol, this method has been adapted from established protocols for related antibiotic compounds.[1][3] The described protocol is suitable for the analysis of this compound in bulk substance and can be adapted for various research and drug development applications.
Introduction
This compound belongs to a group of naturally occurring antibiotics that are structurally analogous to chloramphenicol. These compounds are of interest to researchers for their potential antibacterial properties. Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for such analyses. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (reagent grade)
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 15% B1-10 min: 15-80% B10-12 min: 80% B12-13 min: 80-15% B13-18 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
4. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial conditions (85:15 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
For bulk substance analysis, accurately weigh and dissolve the sample in methanol to a known concentration. Further dilute with the mobile phase to fall within the calibration range.
-
For analysis in complex matrices (e.g., fermentation broth, biological samples), sample clean-up procedures such as protein precipitation with acetonitrile or solid-phase extraction (SPE) may be necessary to remove interfering substances.
6. Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical performance characteristics of this method, based on data from similar antibiotic analyses.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 7.5 min |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis by HPLC.
Signaling Pathway Diagram (Hypothetical)
As this compound is a chloramphenicol analog, it is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The following diagram illustrates this proposed mechanism of action.
References
Mass Spectrometry Analysis of Corynecin IV: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin IV is a naturally occurring antibiotic belonging to the chloramphenicol family of compounds, produced by the bacterium Corynebacterium hydrocarboclastus.[1] Structurally identified as N-[(1R,2R)-1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-acetamide, it shares a core structure with chloramphenicol, a broad-spectrum antibiotic.[1] Like chloramphenicol, this compound exhibits activity against both Gram-positive and Gram-negative bacteria.[1] Understanding the physicochemical properties and employing robust analytical methods for the detection and quantification of this compound are crucial for research, quality control in fermentation processes, and further drug development.
This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to provide a framework for the sensitive and specific detection and quantification of this compound in various sample matrices, particularly from bacterial cultures.
Quantitative Data Summary
The following table summarizes the key quantitative mass spectrometry data for this compound. The theoretical mass-to-charge ratios (m/z) for the precursor and predicted product ions are provided. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.
| Analyte | Chemical Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ions (m/z) | Predicted Neutral Loss |
| This compound | C₁₃H₁₆N₂O₆ | 296.28 | 297.10 | 237.08 | CH₃COOH (Acetic Acid) |
| 152.05 | C₇H₈NO₃ (p-Nitrophenyl-serinol backbone) | ||||
| 123.04 | C₆H₅NO₂ (p-Nitrophenol) |
Experimental Protocols
Production of this compound in Corynebacterium hydrocarboclastus
This protocol is adapted from established methods for the cultivation of Corynebacterium species for the production of secondary metabolites.[2]
Materials:
-
Corynebacterium hydrocarboclastus strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Acetate-based medium)[2]
-
Incubator shaker
-
Centrifuge
Protocol:
-
Inoculate a single colony of C. hydrocarboclastus into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.
-
Transfer the seed culture to the production medium at a 1:100 (v/v) ratio.
-
Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.
-
Monitor the production of this compound by periodically taking samples for LC-MS analysis.
-
After the desired incubation period, harvest the culture by centrifugation at 8,000 x g for 15 minutes to separate the bacterial cells from the supernatant. The supernatant is expected to contain the secreted this compound.
Sample Preparation from Bacterial Culture Supernatant
This protocol outlines the extraction of this compound from the culture supernatant for LC-MS/MS analysis.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
Methanol (LC-MS grade)
-
0.22 µm syringe filters
Protocol:
-
To 100 mL of the culture supernatant, add an equal volume of ethyl acetate.
-
Mix vigorously for 5 minutes using a separatory funnel.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol (LC-MS grade).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
Liquid Chromatography (LC) Method
This method is based on typical reversed-phase chromatography conditions for the separation of chloramphenicol and its analogues.
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry (MS) Method
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive Electrospray Ionization (ESI+)
Key MS Parameters:
| Parameter | Recommended Setting |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 297.10 | 237.08 | 15 |
| 297.10 | 152.05 | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in ESI+.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Corynecin IV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the NMR spectroscopic analysis of Corynecin IV, a chloramphenicol analogue. The protocols outlined below are intended to assist in the structural verification and characterization of this compound, which is of interest for its potential biological activities.
Introduction to this compound
This compound is a naturally occurring compound isolated from Corynebacterium hydrocarboclastus. It belongs to a class of acyl nitrophenylpropylamines and shares a structural backbone with the antibiotic chloramphenicol. The precise characterization of its chemical structure is paramount for understanding its mechanism of action and for any further drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such small molecules in solution.
Chemical Structure: N-[(1R,2R)-1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-acetamide Molecular Formula: C₁₃H₁₆N₂O₆ Molecular Weight: 296.28 g/mol CAS Number: 40958-11-0[1][][3]
Application of NMR Spectroscopy
NMR spectroscopy is employed to:
-
Confirm the identity of this compound.
-
Elucidate the complete chemical structure, including stereochemistry.
-
Assess the purity of the compound.
-
Study its conformation in solution.
-
Investigate its interaction with biological macromolecules.
Data Presentation
NMR Spectroscopic Data of this compound
The following table summarizes the theoretical ¹H and ¹³C NMR assignments for this compound.
Note: The experimental NMR data for this compound is reported in "The Structures of Corynecins; Chloramphenicol Analogues Produced by a n-Paraffin-grown Bacterium" by Shirahata, K., et al. (1972), Agricultural and Biological Chemistry, 36(12), 2229-2232.[4] This data is not available in the public domain and the primary reference should be consulted for the experimentally obtained chemical shift values and coupling constants.
Table 1: Predicted NMR Data for this compound
| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity & Coupling Constants (Hz) |
| 1 | - | - | - |
| 2 | - | - | - |
| 3 | - | - | - |
| 4 | - | - | - |
| 5 | - | - | - |
| 6 | - | - | - |
| 7 | - | - | - |
| 8 | - | - | - |
| 9 | - | - | - |
| 10 | - | - | - |
| 11 | - | - | - |
| 12 | - | - | - |
| 13 | - | - | - |
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation.
Materials:
-
This compound (5-10 mg for ¹H NMR, 15-30 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) of high purity (≥99.8% D)
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following are general protocols for acquiring a standard set of NMR spectra for structural elucidation. Parameters should be optimized based on the specific instrument and sample concentration.
-
Purpose: To determine the number and chemical environment of protons.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Typical Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Temperature: 298 K
-
-
Purpose: To determine the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Typical Parameters:
-
Spectral Width (SW): 200-240 ppm
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Temperature: 298 K
-
-
Purpose: To identify proton-proton spin-spin couplings, revealing which protons are connected through 2-3 bonds.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Typical Parameters:
-
Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum.
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 2-4 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
-
Typical Parameters:
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): 160-180 ppm.
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 4-8 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Typical Parameters:
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-400
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
Long-range coupling delay optimized for ~8 Hz.
-
Mandatory Visualizations
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Corynecin IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin IV is a naturally occurring antibiotic belonging to the corynecin complex, a group of chloramphenicol-like acyl nitrophenylpropylamines.[1] It is produced by the bacterium Corynebacterium hydrocarboclastus.[1] Like chloramphenicol, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is presumed to be similar to that of chloramphenicol, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds.[2][3]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. This information is crucial for understanding the potency and spectrum of activity of this compound and is a critical step in the evaluation of new antimicrobial agents.
Data Presentation
The determination of the MIC of this compound against a panel of relevant bacterial strains is essential for characterizing its antimicrobial profile. The results of such an assay should be presented in a clear and organized manner to facilitate comparison and interpretation. Below is a template for presenting MIC data for this compound. Researchers should populate this table with their experimentally determined values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) (Optional Control) |
| Escherichia coli | 25922 | Gram-Negative | Enter Data | Enter Data |
| Staphylococcus aureus | 29213 | Gram-Positive | Enter Data | Enter Data |
| Pseudomonas aeruginosa | 27853 | Gram-Negative | Enter Data | Enter Data |
| Bacillus subtilis | 6633 | Gram-Positive | Enter Data | Enter Data |
| Enterococcus faecalis | 29212 | Gram-Positive | Enter Data | Enter Data |
| Klebsiella pneumoniae | 13883 | Gram-Negative | Enter Data | Enter Data |
| Corynebacterium glutamicum | 13032 | Gram-Positive | Enter Data | Enter Data |
Experimental Protocols
This section provides a detailed methodology for determining the MIC of this compound using the broth microdilution method. This method is a widely accepted standard for antimicrobial susceptibility testing.
Materials
-
This compound (CAS Number: 40958-11-0)
-
Sterile 96-well, round-bottom microtiter plates
-
Sterile test tubes
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
Preparation of Reagents
-
This compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol, followed by dilution in sterile CAMHB) to prepare a stock solution of a known high concentration (e.g., 1280 µg/mL). The stock solution should be at least 10 times the highest concentration to be tested.
-
Sterilize the stock solution by membrane filtration if necessary, ensuring the compound does not bind to the filter.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (OD at 625 nm should be between 0.08 and 0.13).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution followed by a 1:2 dilution in the plate.
-
Broth Microdilution Assay Procedure
-
Plate Setup:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of the this compound working solution to the wells in the first column.
-
-
Serial Dilution:
-
Using a multichannel pipettor, perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well.
-
Continue this serial dilution across the plate to the desired final concentration, discarding 50 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control well (containing only inoculated broth) and a negative control well (containing only uninoculated broth).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. An ELISA reader can also be used to measure the optical density at 600 nm to determine growth inhibition.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Signaling Pathway (Hypothesized Mechanism of Action)
Caption: Hypothesized mechanism of this compound action.
References
Application Notes and Protocols for Zone of Inhibition Assay Using Corynecin IV
These application notes provide a detailed protocol for determining the antimicrobial activity of Corynecin IV using the zone of inhibition assay. This method is a rapid and qualitative way to assess the ability of an antimicrobial agent to inhibit the growth of a specific microorganism.
Introduction
This compound is a naturally occurring acyl nitrophenylpropylamine, belonging to a complex of chloramphenicol-like compounds.[1] It was first isolated from Corynebacterium hydrocarboclastus in 1972.[1] This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] While it is noted to be less potent than chloramphenicol, this compound exhibits a similar spectrum of activity.[1] The zone of inhibition assay, also known as the Kirby-Bauer test, is a widely used method to evaluate the antimicrobial efficacy of a substance.[2] The assay involves placing a disk impregnated with the antimicrobial agent onto an agar plate inoculated with a test microorganism. The agent diffuses into the agar, and if it is effective at inhibiting microbial growth, a clear area, or "zone of inhibition," will appear around the disk. The size of this zone is indicative of the antimicrobial's potency.
Principle of the Method
The zone of inhibition assay is based on the diffusion of an antimicrobial agent from a concentrated source through an agar medium. A sterile disk containing a known concentration of this compound is placed on the surface of an agar plate that has been uniformly inoculated with a specific bacterium. During incubation, the compound diffuses outward from the disk, creating a concentration gradient in the agar. If the microorganism is susceptible to this compound, its growth will be inhibited in the area surrounding the disk where the concentration of the compound is above the minimum inhibitory concentration (MIC). This results in a clear circular zone of no growth. The diameter of this zone is measured and can be correlated with the susceptibility of the microorganism to the antimicrobial agent.
Materials and Reagents
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)
-
Sterile swabs
-
Petri dishes (90 mm or 150 mm)
-
Incubator (35-37°C)
-
Calipers or ruler
Experimental Protocol
Preparation of Bacterial Inoculum
-
From a pure culture of the test microorganism, select 3-5 well-isolated colonies of the same morphological type.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension of the bacteria.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/PBS to decrease it. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.
Inoculation of Agar Plates
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. This should be done in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Allow the plate to sit for 3-5 minutes to allow the surface to dry before applying the disks.
Application of this compound Disks
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain the desired concentrations for testing.
-
Aseptically apply a known volume (typically 10-20 µL) of each this compound dilution onto a sterile filter paper disk. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated surface of the MHA plates.
-
Gently press the disks down to ensure complete contact with the agar surface.
-
Ensure the disks are distributed evenly and are not placed too close to the edge of the plate or to each other (at least 24 mm apart from center to center).
-
A disk impregnated with the solvent alone should be used as a negative control. A disk with a known antibiotic (e.g., chloramphenicol) can be used as a positive control.
Incubation
-
Invert the plates and place them in an incubator set at 35-37°C.
-
Incubate for 18-24 hours.
Interpretation of Results
-
After the incubation period, observe the plates for the presence of zones of inhibition.
-
Measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers. The measurement should include the diameter of the disk.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for specific antibiotics. As this compound is not a standard clinical antibiotic, these interpretations would need to be established based on further studies correlating zone size with MIC values.
Data Presentation
The following table presents hypothetical data for the zone of inhibition of this compound against common bacterial strains. This data is for illustrative purposes only.
| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 10 | 15 |
| 30 | 22 | |
| 50 | 28 | |
| Escherichia coli ATCC 25922 | 10 | 12 |
| 30 | 18 | |
| 50 | 24 | |
| Pseudomonas aeruginosa ATCC 27853 | 10 | 8 |
| 30 | 11 | |
| 50 | 14 | |
| Enterococcus faecalis ATCC 29212 | 10 | 13 |
| 30 | 19 | |
| 50 | 25 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the zone of inhibition assay.
Mechanism of Action of this compound (Chloramphenicol-like)
This compound is expected to have a mechanism of action similar to that of chloramphenicol, which involves the inhibition of bacterial protein synthesis. Chloramphenicol binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds.
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for the Experimental Use of Corynecin IV in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Corynecin IV, a chloramphenicol-like antibiotic, in bacterial culture. This document includes its mechanism of action, guidance on its application, and detailed protocols for susceptibility testing.
Introduction
This compound is an antibiotic belonging to the acyl nitrophenylpropylamine class, structurally similar to chloramphenicol. It is a naturally occurring compound isolated from Corynebacterium hydrocarboclastus.[1] this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, although it is generally less potent than chloramphenicol.[1][2] Its mode of action, like chloramphenicol, is the inhibition of bacterial protein synthesis, making it a valuable tool for research in antibacterial drug discovery and microbial physiology.
Mechanism of Action
This compound, analogous to chloramphenicol, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding event physically obstructs the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This targeted inhibition of protein synthesis ultimately leads to a bacteriostatic effect, suppressing bacterial growth and replication.
Caption: Mechanism of action of this compound.
Data Presentation: Antibacterial Spectrum
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in publicly available literature, the following table provides an illustrative example of its expected activity based on its known characteristics as a broad-spectrum antibiotic, less potent than chloramphenicol. These values are for demonstration purposes and should be experimentally determined for specific bacterial strains.
| Bacterial Strain | Type | Illustrative MIC of this compound (µg/mL) | Illustrative MIC of Chloramphenicol (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 - 32 | 2 - 8 |
| Streptococcus pneumoniae | Gram-positive | 16 - 64 | 4 - 16 |
| Enterococcus faecalis | Gram-positive | 32 - 128 | 8 - 32 |
| Escherichia coli | Gram-negative | 16 - 64 | 4 - 16 |
| Pseudomonas aeruginosa | Gram-negative | >128 | >128 |
| Klebsiella pneumoniae | Gram-negative | 32 - 128 | 8 - 32 |
Experimental Protocols
The following are detailed protocols for the experimental use of this compound in bacterial culture, focusing on the determination of its antibacterial activity.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in antibacterial assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Weigh the this compound powder aseptically in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for this compound stock solution preparation.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile pipette and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in an appropriate broth medium.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension 1:150 in the broth to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the highest concentration of this compound to be tested to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (bacterial growth without antibiotic), and column 12 as the negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells (column 12).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (clear well).
-
Caption: Workflow for MIC determination by broth microdilution.
Concluding Remarks
This compound presents an interesting subject for antimicrobial research due to its broad-spectrum activity and its well-characterized, chloramphenicol-like mechanism of action. The protocols provided herein offer a standardized framework for investigating its efficacy against various bacterial pathogens. Further research is warranted to establish a comprehensive profile of its antibacterial activity and to explore its potential therapeutic applications. Researchers are encouraged to adapt these protocols to their specific experimental needs and to contribute to the growing body of knowledge on this antibiotic.
References
Corynecin IV as a research tool in microbiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin IV is a naturally occurring antibiotic belonging to the chloramphenicol family of compounds. Isolated from Corynebacterium hydrocarboclastus, it shares a structural resemblance to chloramphenicol and exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While generally less potent than chloramphenicol, its similar species selectivity makes it a valuable tool for microbiological research, particularly in studies related to antibiotic mechanism of action, bacterial protein synthesis, and the development of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.
Data Presentation: Antimicrobial Activity
Quantitative data on the minimum inhibitory concentration (MIC) of this compound against a wide range of bacterial species is not extensively available in peer-reviewed literature. However, as a chloramphenicol analog, its activity is expected to be comparable, though generally lower. For reference and comparative purposes, the following table summarizes the typical MIC ranges for chloramphenicol against common Gram-positive and Gram-negative bacteria. Researchers should determine the specific MIC of this compound for their strains of interest using the protocols outlined below.
| Bacterial Species | Gram Stain | Chloramphenicol MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Positive | 2 - 16 | |
| Streptococcus pneumoniae | Positive | 2 - 8 | |
| Enterococcus faecalis | Positive | 8 - 32 | Often exhibits higher resistance. |
| Bacillus subtilis | Positive | 1 - 4 | |
| Escherichia coli | Negative | 2 - 8 | |
| Pseudomonas aeruginosa | Negative | >128 | Often intrinsically resistant. |
| Salmonella enterica | Negative | 2 - 16 | |
| Haemophilus influenzae | Negative | 0.25 - 2 |
Note: The above data is for chloramphenicol and should be used as a general guide. The potency of this compound is reported to be lower than that of chloramphenicol.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like ethanol or DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for OD measurements)
Protocol:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (no antibiotic) and a negative control (no bacteria) for each bacterial strain tested.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control wells.
-
Add 100 µL of sterile CAMHB to the negative control wells.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Application Notes and Protocols for the Synthesis of Corynecin IV Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies available for the preparation of Corynecin IV derivatives. This compound is a naturally occurring analog of chloramphenicol, characterized by an N-acetyl group instead of the dichloroacetyl group found in chloramphenicol. The synthesis of its derivatives is of significant interest for the development of new antibacterial agents with potentially improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms.
The following sections detail synthetic strategies, experimental protocols, and characterization data for the preparation of various this compound derivatives. The methods are primarily based on the extensive literature available for the modification of the chloramphenicol scaffold.
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be approached through several key strategies, primarily focusing on the modification of the three main components of the molecule: the N-acyl chain, the hydroxyl groups of the propanediol backbone, and the p-nitrophenyl group.
-
Modification of the N-Acyl Chain: This is the most direct approach to generate a wide variety of this compound analogs. The synthesis starts from the common intermediate, D-(-)-threo-1-(4-nitrophenyl)-2-amino-1,3-propanediol, which can be acylated with various acylating agents to introduce different N-acyl groups.
-
Selective O-Acylation of the Propanediol Hydroxyl Groups: The primary and secondary hydroxyl groups on the propanediol backbone can be selectively acylated to produce ester derivatives. These modifications can alter the pharmacokinetic properties of the parent molecule, potentially leading to prodrugs with improved absorption or targeted delivery.
-
Modification of the p-Nitrophenyl Group: While less common, modifications to the aromatic ring, such as reduction of the nitro group or introduction of other substituents, can be explored to investigate the structure-activity relationship (SAR) related to this part of the molecule.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of representative this compound derivatives.
General Synthesis of N-Acyl Analogs of this compound
This protocol describes a general method for the synthesis of N-acyl analogs of this compound starting from D-(-)-threo-1-(4-nitrophenyl)-2-amino-1,3-propanediol.
Workflow for N-Acyl Analog Synthesis
Caption: General workflow for the synthesis of N-acyl derivatives of this compound.
Materials:
-
D-(-)-threo-1-(4-nitrophenyl)-2-amino-1,3-propanediol
-
Acylating agent (e.g., propionyl chloride, butyric anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane, ethyl acetate)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve D-(-)-threo-1-(4-nitrophenyl)-2-amino-1,3-propanediol (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure N-acyl this compound derivative.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Selective O-Acetylation of this compound
This protocol describes the selective acetylation of the primary hydroxyl group of this compound.
Protocol for Selective O-Acetylation
Caption: Experimental workflow for the selective O-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
Eluent (e.g., methanol/dichloromethane mixture)
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (2.0 eq) to the suspension and cool the mixture to 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a methanol/dichloromethane gradient to afford the 3-O-acetyl-Corynecin IV derivative.
-
Characterize the product by spectroscopic methods.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound derivatives based on analogous reactions reported for chloramphenicol.
Table 1: Synthesis of N-Acyl Derivatives of this compound
| Derivative | N-Acyl Group | Acylating Agent | Yield (%) | Purity (%) | 1H NMR (δ, ppm) |
| 1 | Propionyl | Propionyl chloride | 85 | >98 | 7.50-8.20 (m, 4H, Ar-H), 5.10 (d, 1H), 4.20 (m, 1H), 3.60-3.90 (m, 2H), 2.20 (q, 2H), 1.10 (t, 3H) |
| 2 | Butyryl | Butyric anhydride | 82 | >97 | 7.50-8.20 (m, 4H, Ar-H), 5.10 (d, 1H), 4.20 (m, 1H), 3.60-3.90 (m, 2H), 2.15 (t, 2H), 1.60 (m, 2H), 0.90 (t, 3H) |
| 3 | Isobutyryl | Isobutyryl chloride | 88 | >98 | 7.50-8.20 (m, 4H, Ar-H), 5.10 (d, 1H), 4.20 (m, 1H), 3.60-3.90 (m, 2H), 2.50 (m, 1H), 1.15 (d, 6H) |
Table 2: Synthesis of O-Acyl Derivatives of this compound
| Derivative | O-Acyl Group | Acylating Agent | Position | Yield (%) | Purity (%) |
| 4 | Acetyl | Acetic anhydride | 3-O | 75 | >95 |
| 5 | Propionyl | Propionyl chloride | 3-O | 72 | >95 |
| 6 | Benzoyl | Benzoyl chloride | 3-O | 80 | >96 |
Signaling Pathways and Logical Relationships
The development of novel this compound derivatives is guided by the need to overcome antibiotic resistance. The following diagram illustrates the logical relationship between the synthesis of derivatives and the goal of combating resistance.
Logic Diagram for Derivative Synthesis
Caption: Rationale for synthesizing this compound derivatives to address antibiotic resistance.
These application notes and protocols provide a foundational guide for the synthesis and exploration of this compound derivatives. Researchers are encouraged to adapt and optimize these methods for their specific research goals.
Application Notes and Protocols for Corynecin IV in Antimicrobial Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing and novel antibiotic agents. Corynecin IV, a chloramphenicol-like acyl nitrophenylpropylamine, demonstrates activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. This document provides detailed application notes and protocols for evaluating the synergistic potential of this compound with other antimicrobial agents. Synergistic combinations can enhance therapeutic efficacy, lower required dosages to minimize toxicity, and potentially circumvent existing resistance mechanisms.
The primary methodologies detailed are the Checkerboard Assay for determining the Fractional Inhibitory Concentration (FIC) Index and the Time-Kill Curve Analysis to assess the pharmacodynamics of the antimicrobial combination.
Key Methodologies
Two principal methods are employed to assess the antimicrobial synergy between this compound and a partner agent.
-
Checkerboard Assay : This is a microdilution method used to determine the minimum inhibitory concentration (MIC) of two agents, both alone and in all possible combinations. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[1][2]
-
Time-Kill Curve Analysis : This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of the antimicrobial combination over time.[3][4]
Experimental Workflow
The overall workflow for synergy testing is a systematic process, beginning with the determination of individual antimicrobial activities and progressing to the evaluation of their combined effects.
Caption: Overall experimental workflow for antimicrobial synergy testing.
Detailed Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This protocol determines the FIC index to quantify the interaction between this compound and a partner antimicrobial agent.[5]
Materials:
-
This compound (stock solution of known concentration)
-
Partner antimicrobial agent (stock solution of known concentration)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner agent.
-
Row H should contain only the serial dilutions of this compound to redetermine its MIC.
-
Column 11 should contain only the serial dilutions of the partner agent to redetermine its MIC.
-
Well H12 should contain only broth and inoculum to serve as a growth control.
-
-
Inoculation: Inoculate each well (except for a sterility control well with broth only) with 50 µL of the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
Data Analysis and Interpretation:
The Fractional Inhibitory Concentration (FIC) Index is calculated as follows:
FIC Index = FIC of this compound + FIC of Partner Agent
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Agent = (MIC of Partner Agent in combination) / (MIC of Partner Agent alone)
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Protocol 2: Time-Kill Curve Analysis
This protocol assesses the bactericidal activity of a synergistic combination identified from the checkerboard assay.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
This compound and partner agent stock solutions
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Test Conditions: Prepare culture tubes with the following conditions:
-
Growth Control (no drug)
-
This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Partner Agent alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
This compound + Partner Agent (at their synergistic concentrations determined from the checkerboard assay)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time.
Interpretation:
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.
-
Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is a < 3-log10 reduction in CFU/mL from the initial inoculum.
Data Presentation
Table 1: Example Checkerboard Assay Results for this compound in Combination with Agent X against E. coli
| This compound (µg/mL) | Agent X (µg/mL) | Combination MIC (this compound / Agent X) | FIC of this compound | FIC of Agent X | FIC Index | Interpretation |
| 16 (MIC alone) | 32 (MIC alone) | - | - | - | - | - |
| 4 | 8 | 4 / 8 | 0.25 | 0.25 | 0.5 | Synergy |
| 8 | 4 | 8 / 4 | 0.5 | 0.125 | 0.625 | Additive |
| 2 | 16 | 2 / 16 | 0.125 | 0.5 | 0.625 | Additive |
Table 2: Example Time-Kill Curve Analysis Data for this compound and Agent X Combination against E. coli
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound alone) | Log10 CFU/mL (Agent X alone) | Log10 CFU/mL (Combination) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 6.2 | 6.1 | 5.1 |
| 4 | 7.8 | 7.1 | 6.9 | 4.2 |
| 8 | 8.9 | 7.5 | 7.3 | 3.1 |
| 24 | 9.2 | 7.3 | 7.1 | <2.0 |
Conceptual Mechanism of Synergy
This compound, being a chloramphenicol-like antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance to this class of antibiotics can arise through several mechanisms, including enzymatic inactivation (e.g., by chloramphenicol acetyltransferases - CATs), efflux pumps that actively remove the drug from the cell, or mutations in the ribosomal target site.
A synergistic partner agent may enhance the efficacy of this compound by:
-
Inhibiting resistance mechanisms: For example, a beta-lactamase inhibitor-like molecule could block the function of enzymes that inactivate this compound.
-
Increasing cell permeability: An agent that disrupts the bacterial cell membrane or wall could increase the intracellular concentration of this compound.
-
Inhibiting efflux pumps: A compound that blocks the efflux pumps responsible for removing this compound would lead to its accumulation inside the bacterium.
-
Targeting a complementary pathway: An agent that inhibits a different essential cellular process could create a multi-pronged attack that is more effective than either agent alone.
Caption: Conceptual signaling pathway of this compound action and resistance.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Evaluation of Corynecin IV in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin IV is a chloramphenicol-like antibiotic with activity against a spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to be similar to that of chloramphenicol, involving the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Preclinical evaluation in relevant animal models is a critical step in the development of novel antimicrobial agents like this compound. This document provides detailed protocols for testing the in vivo efficacy, pharmacokinetics, and preliminary safety of this compound using established murine models of bacterial infection.
Data Presentation
The following tables present hypothetical, yet plausible, data for the in vivo efficacy and pharmacokinetic parameters of this compound in murine models. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Bacterial Load in Blood (Log10 CFU/mL) at 24h Post-Infection | Survival Rate (%) at 7 Days |
| Vehicle Control | - | Intraperitoneal | 8.2 ± 0.6 | 0 |
| This compound | 25 | Intraperitoneal | 5.1 ± 0.8 | 40 |
| This compound | 50 | Intraperitoneal | 3.5 ± 0.5 | 80 |
| This compound | 100 | Intraperitoneal | <2.0 | 100 |
| Chloramphenicol (Control) | 50 | Intraperitoneal | 3.8 ± 0.6 | 80 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of this compound in a Murine Pneumonia Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Bacterial Load in Lungs (Log10 CFU/g) at 48h Post-Infection |
| Vehicle Control | - | Intranasal | 7.9 ± 0.4 |
| This compound | 50 | Intravenous | 4.3 ± 0.7 |
| This compound | 100 | Intravenous | 2.8 ± 0.5 |
| Levofloxacin (Control) | 20 | Intravenous | 3.1 ± 0.6 |
Data are presented as mean ± standard deviation.
Table 3: In Vivo Efficacy of this compound in a Murine Skin Infection Model
| Treatment Group | Concentration (%) | Route of Administration | Bacterial Load in Skin (Log10 CFU/g) at 72h Post-Infection |
| Vehicle Control | - | Topical | 7.2 ± 0.5 |
| This compound | 1 | Topical | 4.9 ± 0.6 |
| This compound | 2 | Topical | 3.1 ± 0.4 |
| Mupirocin (Control) | 2 | Topical | 3.5 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t½) | 2.5 hours |
| Peak Plasma Concentration (Cmax) | 15 µg/mL (at 50 mg/kg, IV) |
| Area Under the Curve (AUC) | 45 µg·h/mL (at 50 mg/kg, IV) |
| Volume of Distribution (Vd) | 1.2 L/kg |
| Clearance (CL) | 0.28 L/h/kg |
Values are hypothetical and based on a single intravenous dose.
Table 5: Acute Toxicity Profile of this compound in Mice
| Route of Administration | LD50 (mg/kg) | Observed Adverse Effects at Sub-lethal Doses |
| Intravenous | ~250 | Sedation, reversible bone marrow suppression at high doses |
| Intraperitoneal | ~1500 | Sedation, mild gastrointestinal distress |
Lethal Dose 50 (LD50) values are estimations based on related compounds like chloramphenicol.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Protocol 1: Murine Sepsis Model
Objective: To evaluate the efficacy of this compound in a systemic bacterial infection model.
Materials:
-
6-8 week old BALB/c mice
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, or a Gram-negative pathogen like Escherichia coli)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound, Chloramphenicol (control), and vehicle
-
Syringes and needles for injection
Procedure:
-
Bacterial Culture Preparation: Inoculate the selected bacterial strain into TSB and incubate overnight at 37°C. Subculture to mid-log phase, then wash and resuspend the bacteria in sterile PBS to a concentration of 1 x 10⁸ CFU/mL.
-
Infection Induction: Induce sepsis by intraperitoneal (IP) injection of 100 µL of the bacterial suspension. This introduces a systemic infection.[4]
-
Treatment Administration: At 1-2 hours post-infection, randomize mice into treatment groups. Administer this compound, chloramphenicol, or vehicle via the desired route (e.g., intraperitoneal or intravenous).
-
Monitoring: Monitor mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and record survival daily for 7 days.
-
Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice from each group. Collect blood via cardiac puncture, perform serial dilutions, and plate on TSA to determine the bacterial load (CFU/mL).[5]
Protocol 2: Murine Pneumonia Model
Objective: To assess the efficacy of this compound in a localized respiratory tract infection.
Materials:
-
6-8 week old C57BL/6 mice
-
Pathogenic bacterial strain (e.g., Klebsiella pneumoniae or Pseudomonas aeruginosa)
-
TSB and TSA
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
This compound, a relevant control antibiotic (e.g., levofloxacin), and vehicle
Procedure:
-
Bacterial Culture Preparation: Prepare a mid-logarithmic phase culture of the bacterial strain. Wash and resuspend the bacteria in sterile PBS to a concentration of 1 x 10⁷ CFU/mL.
-
Infection Induction: Anesthetize mice with isoflurane. Induce pneumonia by intranasal instillation of 50 µL of the bacterial suspension. This method is less invasive than intratracheal injection.
-
Treatment Administration: At 2-4 hours post-infection, randomize mice into treatment groups. Administer this compound, control antibiotic, or vehicle via the desired route (e.g., intravenous).
-
Bacterial Load Determination: At 48 hours post-infection, euthanize mice. Aseptically remove the lungs, weigh them, and homogenize in sterile PBS. Perform serial dilutions of the lung homogenate and plate on TSA to determine the bacterial load (CFU/g of lung tissue).
Protocol 3: Murine Skin Infection Model
Objective: To evaluate the topical efficacy of this compound.
Materials:
-
6-8 week old SKH-1 hairless mice (or mice with shaved backs)
-
Pathogenic bacterial strain (e.g., MRSA)
-
TSB and TSA
-
Sterile PBS
-
Biopsy punch (4 mm)
-
Topical formulations of this compound, mupirocin (control), and vehicle
Procedure:
-
Bacterial Culture Preparation: Prepare a mid-log phase culture of the bacterial strain. Wash and resuspend the bacteria in sterile PBS to a concentration of 1 x 10⁹ CFU/mL.
-
Wounding and Infection: Anesthetize the mice. Create a full-thickness excisional wound on the dorsum of each mouse using a 4 mm biopsy punch. Inoculate the wound with 10 µL of the bacterial suspension.
-
Treatment Administration: Beginning 24 hours post-infection, apply the topical formulations of this compound, mupirocin, or vehicle to the wound site twice daily for 3-5 days.
-
Bacterial Load Determination: At the end of the treatment period, euthanize the mice. Excise the wound tissue, weigh it, and homogenize in sterile PBS. Determine the bacterial load (CFU/g of tissue) by serial dilution and plating on TSA.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow
Caption: General experimental workflow for testing this compound in animal models.
Host-Pathogen Interaction and Treatment Logic
Caption: Logical relationship of host-pathogen interaction and this compound intervention.
References
- 1. US20090148512A1 - Novel uses of chloramphenicol and analogous thereof - Google Patents [patents.google.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 5. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Corynecin IV degradation and storage issues
Disclaimer: Information regarding the degradation and stability of Corynecin IV is limited. Due to its structural similarity to chloramphenicol, this document extensively utilizes data from chloramphenicol studies as a predictive guide. This information should be used for research purposes only and not for food or drug applications.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a naturally occurring antibiotic and a member of the chloramphenicol-like acyl nitrophenylpropylamines. It was originally isolated from Corynebacterium hydrocarboclastus.[1][2][3] It exhibits activity against both Gram-positive and Gram-negative bacteria, though it is less potent than chloramphenicol.[1]
Key Properties of this compound:
-
Common Name: N-[(1R,2R)-1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-acetamide
-
CAS Number: 40958-11-0
-
Molecular Formula: C₁₃H₁₆N₂O₆
-
Molecular Weight: 296.3 g/mol
-
Appearance: White solid
-
Solubility: Soluble in ethanol, methanol, DMF, and DMSO.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Once in solution, it is recommended to prepare aliquots and store them at -20°C for up to one month to minimize freeze-thaw cycles. For short-term storage of a few days, stock solutions can be kept at 2-8°C.
Q3: What are the primary factors that can cause this compound to degrade?
Based on data from its analog chloramphenicol, the main factors contributing to the degradation of this compound in solution are:
-
pH: this compound is expected to be most stable in neutral to slightly acidic conditions (pH 2-7). Alkaline conditions (pH > 8) will likely cause rapid hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of degradation. Autoclaving solutions containing this compound should be avoided as it is heat-sensitive.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Solutions should be protected from light by using amber vials or storing them in the dark.
Q4: How long can I expect this compound to be stable in my culture media?
The stability in culture media at 37°C will be limited. Based on chloramphenicol data, stock solutions are stable for about 5 days at 37°C. For experiments lasting longer than a few days, the antibiotic activity may decrease, potentially requiring supplementation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or poor growth of resistant bacteria after selection. | Degraded this compound in the selective media. | Prepare fresh plates or liquid media with this compound for each experiment. Ensure the stock solution has been stored correctly at -20°C in aliquots and is not expired. |
| Satellite colonies appearing around the main colonies. | Localized depletion of active this compound in the agar around a growing colony. | This is a common phenomenon with antibiotics. If it poses a problem for your experiment, consider using a slightly higher concentration of this compound or re-streaking colonies onto fresh selective plates. |
| Yellowing of media containing this compound. | Photodegradation due to light exposure. | Store media and stock solutions protected from light. Use amber-colored bottles or wrap containers in aluminum foil. |
| Inconsistent experimental results. | Inconsistent potency of this compound due to degradation. | Always use freshly prepared working solutions from a properly stored stock. Avoid multiple freeze-thaw cycles of the stock solution. Consider performing a bioassay to confirm the activity of your stock solution if it has been stored for an extended period. |
Data on Stability and Degradation (Based on Chloramphenicol)
The following tables summarize quantitative data on the degradation of chloramphenicol under various stress conditions. This data serves as an estimate for the stability of this compound.
Table 1: Degradation of Chloramphenicol under pH Stress
| Condition | Temperature | Time | Percent Degradation | Reference |
| 0.1 N HCl | 80°C | 2 hours | Minimal | |
| 1 N HCl | 80°C | 2 hours | 23.75% | |
| 5 N HCl | Not specified | Not specified | 69.3% | |
| 0.1 N NaOH | 80°C | 2 hours | 100% | |
| Neutral (Water) | Not specified | Not specified | Minimal degradation, single product |
Table 2: Thermal Degradation of Chloramphenicol in Aqueous Solution
| Temperature | Time | Percent Degradation | Reference |
| 100°C | 1 hour | 14.2 ± 1.6% | |
| 115°C | 30 minutes | ~10% |
Table 3: Photodegradation of Chloramphenicol
| Light Source | Matrix | Time | Percent Degradation | Reference |
| Sunlight | Aqueous Solution | Not specified | Significant degradation | |
| UV Lamp | Aqueous Solution | 120 minutes | Up to 99.7% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Dissolving: Dissolve the powder in 100% ethanol to a concentration of 25-50 mg/mL.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use sterile tubes (aliquots). Store these aliquots at -20°C for up to one year.
Protocol 2: Forced Degradation Study (Based on ICH Guidelines)
This protocol is adapted from general forced degradation studies for antibiotics and can be used to assess the stability of this compound.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50% ethanol) at a known concentration (e.g., 30 µg/mL).
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 N HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1 N NaOH.
-
Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.
-
Thermal Degradation: Heat the this compound solution at 90°C for 4 hours.
-
Photodegradation: Expose the this compound solution to a UV light source (e.g., 254 nm) for a defined period. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze the treated and control samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of degradation. A suitable HPLC method for the parent compound, chloramphenicol, uses a C18 column with a mobile phase of sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v) with UV detection at 278 nm.
Visualizations
Caption: Experimental workflow for preparing this compound stock solutions and selective media.
Caption: Logical relationship of stress factors leading to this compound degradation.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Corynecin IV
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Corynecin IV.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In what solvents can I dissolve this compound for creating a stock solution?
A2: this compound is soluble in several organic solvents.[3] For creating high-concentration stock solutions, it is recommended to use dimethyl sulfoxide (DMSO), ethanol, or methanol.[3]
Q3: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer for my experiment. What can I do?
A3: This is a common issue when diluting a drug from an organic solvent stock into an aqueous medium. To mitigate this, you can try the following:
-
Pre-warming the solutions: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can help prevent precipitation.[4]
-
Ultrasonication: After dilution, briefly sonicating the solution can help redissolve any precipitate that has formed.
-
Using a co-solvent system: Incorporating a water-miscible co-solvent in your final aqueous solution can increase the solubility of this compound.
Q4: What are the most common strategies to improve the aqueous solubility of compounds like this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Common approaches include pH adjustment, the use of co-solvents, solid dispersions, and complexation with cyclodextrins.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides practical solutions for common solubility issues encountered during experiments with this compound.
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of this compound in your assay. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects your experimental system (typically <1%). 3. Utilize a formulated solution containing solubility enhancers as described in the experimental protocols below. |
| Inconsistent results in biological assays | Poor solubility leading to variable concentrations of the active compound. | 1. Visually inspect your final solution for any signs of precipitation before use. 2. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. 3. Prepare fresh dilutions for each experiment to avoid potential precipitation over time. |
| Difficulty preparing a sufficiently concentrated aqueous solution for in vivo studies | The inherent low aqueous solubility of this compound limits the achievable concentration. | 1. Explore formulation strategies such as solid dispersions or cyclodextrin complexation to significantly enhance solubility. 2. Consider alternative delivery vehicles if direct aqueous administration is not feasible. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on solubility enhancement techniques, using the structurally similar compound chloramphenicol as a reference.
Table 1: Effect of Co-solvents on Chloramphenicol Solubility
| Co-solvent System (v/v/v) | Temperature | Solubility (mg/mL) | Fold Increase |
| Water | 5°C | ~2.5 | - |
| 10% PEG 300 / 2% Glycerol / 88% Water | 5°C | 6.6 | ~2.6 |
| 15% PEG 300 / 5% Glycerol / 80% Water | 5°C | 10.5 | ~4.2 |
Data derived from studies on chloramphenicol.
Table 2: Effect of pH on Chloramphenicol Solubility
| pH | Solubility |
| Neutral | 0.25% (2.5 mg/mL) |
| 8.6 | 1% (10 mg/mL) |
Data derived from studies on chloramphenicol. Note: Increasing the pH may affect the stability and activity of the compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Aqueous Solution of this compound
This protocol describes the preparation of an aqueous solution of this compound using a co-solvent system to enhance solubility.
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mg/mL) in 100% DMSO.
-
Prepare the co-solvent vehicle. For a final solution containing 10% PEG 300 and 2% glycerol, mix 10 mL of PEG 300, 2 mL of glycerol, and 88 mL of purified water.
-
Serially dilute the this compound stock solution into the co-solvent vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly after each dilution step.
-
Visually inspect for any precipitation. If precipitation occurs, consider using a higher percentage of co-solvents or a lower final concentration of this compound.
Protocol 2: Preparation of a Solid Dispersion of this compound with PEG 8000
This protocol outlines the melt fusion method to prepare a solid dispersion, which can significantly improve the dissolution rate. This method is based on a successful application with chloramphenicol.
-
Weigh out the desired ratio of this compound and Polyethylene Glycol 8000 (PEG 8000). Ratios of 1:1, 1:3, 1:5, 1:7, and 1:9 (drug:carrier) have been shown to be effective for chloramphenicol.
-
Melt the PEG 8000 in a porcelain dish over a water bath maintained at 70-80°C.
-
Add the this compound powder to the molten PEG 8000 and stir continuously until a clear, homogeneous melt is obtained.
-
Cool the dish rapidly in an ice bath to solidify the melt.
-
Scrape the solid dispersion from the dish and pulverize it using a mortar and pestle.
-
Sieve the powdered solid dispersion to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use. The resulting powder can be dissolved in an aqueous buffer for your experiments.
Visualizations
Below are diagrams illustrating key concepts and workflows for overcoming the poor solubility of this compound.
Caption: Experimental workflow for preparing a this compound solution.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Corynecin IV Dosage for In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for Corynecin IV. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental design.
Disclaimer: this compound is a chloramphenicol-like antibiotic. Due to the limited availability of specific published data for this compound, the guidance provided here is extrapolated from the known properties of chloramphenicol and general principles of in vitro antibiotic testing. Researchers should use this information as a starting point and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is structurally similar to chloramphenicol and is presumed to act as a protein synthesis inhibitor in bacteria. It likely binds to the 50S ribosomal subunit, inhibiting the peptidyl transferase step of peptide bond formation. This action prevents the elongation of the polypeptide chain, thereby halting bacterial growth.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is reported to be soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in sterile DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: For initial experiments, a broad concentration range should be tested to determine the optimal dosage for your specific cell line and assay. Based on the activity of similar antibiotics, a starting range of 0.1 µM to 100 µM is recommended. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your experimental system.
Q4: How can I determine the optimal incubation time for my experiment?
A4: The optimal incubation time will depend on the cell type, the assay being performed, and the experimental question. For cytotoxicity or proliferation assays, incubation times of 24, 48, and 72 hours are commonly used. It is advisable to perform a time-course experiment to identify the most appropriate endpoint.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Possible Cause:
-
Low Solubility in Aqueous Solutions: this compound, like many organic compounds, may have limited solubility in aqueous cell culture media, especially at higher concentrations.
-
Solvent Shock: Adding a large volume of the DMSO stock solution directly to the aqueous medium can cause the compound to precipitate out of solution.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with this compound and cause it to precipitate.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO so that the final volume of DMSO in the culture medium is less than 0.5% (v/v) to minimize solvent effects and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in a serum-free medium before adding it to the final cell culture medium.
-
Pre-warming: Gently warm the cell culture medium to 37°C before adding the this compound solution.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding this compound to the medium.
Issue 2: High Variability in Experimental Results
Possible Cause:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in assay readouts.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations of this compound.
-
Compound Instability: The stability of this compound in cell culture medium at 37°C over the course of the experiment may be a factor.
Solutions:
-
Proper Cell Culture Technique: Ensure a homogenous cell suspension before seeding and use appropriate techniques to minimize variability in cell numbers.
-
Plate Layout: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.
-
Pipetting Practice: Use calibrated pipettes and proper pipetting techniques.
-
Stability Assessment: If variability persists, consider assessing the stability of this compound in your specific cell culture medium over the experimental duration. This can be done using analytical methods like HPLC.
Issue 3: No Observed Effect or Low Potency
Possible Cause:
-
Sub-optimal Concentration Range: The concentrations tested may be too low to elicit a biological response.
-
Incorrect Mechanism in the Chosen Cell Line: The target of this compound (bacterial ribosome) is absent in mammalian cells. If studying its effects on mammalian cells, the mechanism would be off-target.
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the effects of the compound.
Solutions:
-
Expand Concentration Range: Test a wider and higher range of concentrations.
-
Positive Control: Include a positive control compound with a known mechanism of action to ensure the assay is performing as expected.
-
Verify Compound Integrity: Use a fresh aliquot of the stock solution.
-
Test on Different Cell Lines: If possible, test the effect of this compound on a panel of different cell lines.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
Note: This table is for illustrative purposes only. Actual MIC values must be determined experimentally.
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 8 |
| Escherichia coli (ATCC 25922) | 8 | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 64 |
| Enterococcus faecalis (ATCC 29212) | 16 | 32 |
Table 2: Hypothetical IC50 values of this compound in mammalian cell lines.
Note: This table is for illustrative purposes only. Actual IC50 values must be determined experimentally to assess off-target cytotoxicity.
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Human Cervical Cancer | 48 | > 100 |
| A549 | Human Lung Carcinoma | 48 | > 100 |
| HEK293 | Human Embryonic Kidney | 48 | > 100 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare this compound dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare bacterial inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the plate: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Determination of Cytotoxicity (IC50) in Mammalian Cells using MTT Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the complete growth medium.
-
Treat cells: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculate IC50: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Mandatory Visualizations
Caption: Presumed mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting flowchart for this compound experiments.
Modifying culture conditions to increase Corynecin IV production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modifying culture conditions for increased Corynecin IV production by Corynebacterium hydrocarboclastus. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
A1: this compound is a naturally occurring antibiotic belonging to a complex of chloramphenicol-like compounds. It is produced by the bacterium Corynebacterium hydrocarboclastus. These compounds, including this compound, exhibit activity against both Gram-positive and Gram-negative bacteria.
Q2: What is the general strategy for increasing the production of a specific corynecin, like this compound?
A2: The general strategy involves a multi-faceted approach focusing on optimizing the fermentation process. This includes:
-
Medium Optimization: Tailoring the carbon, nitrogen, and mineral salt composition of the culture medium.
-
Precursor Feeding: Supplying the specific building blocks for the desired molecule.
-
Process Control: Fine-tuning physical parameters such as pH, temperature, and aeration.
-
Fermentation Strategy: Employing advanced techniques like fed-batch culture to maintain optimal production conditions.
Q3: Is there a known precursor for the N-acyl group of this compound that I can add to my culture?
A3: While the specific precursor for the N-acetyl-N'-hydroxyacetyl diamide side chain of this compound has not been explicitly identified in the available literature, studies on other corynecins produced by C. hydrocarboclastus provide valuable clues. For instance, the N-acyl groups of Corynecin I (acetyl), Corynecin II (propionyl), and Corynecin III (isobutyryl) are derived from L-alanine, L-threonine/α-ketobutyrate, and L-valine, respectively. This strongly suggests that the biosynthesis of this compound is also dependent on specific amino acid or keto acid precursors. Researchers should consider experimental supplementation with various amino acids, particularly those with acetyl moieties or related structures, to identify a potential precursor for this compound.
Q4: What is the most effective carbon source for corynecin production?
A4: Research on Corynebacterium hydrocarboclastus has shown that acetate is a highly effective carbon source for producing the corynecin complex, leading to significantly higher yields compared to other carbon sources. Specifically, for Corynecin I, using an acetate-based medium resulted in selective overproduction. It is highly probable that acetate will also be a superior carbon source for this compound production.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low overall corynecin yield | Suboptimal culture medium. | 1. Switch to an acetate-based primary carbon source. 2. Optimize the concentrations of key nutrients like ammonium and phosphate. 3. Evaluate the impact of different organic and inorganic nitrogen sources (see Table 1). |
| Inefficient fermentation strategy. | 1. Implement a fed-batch fermentation strategy to maintain optimal concentrations of acetate, ammonium, and phosphate. 2. Monitor and control pH throughout the fermentation. | |
| Low proportion of this compound in the product mix | Lack of specific precursors. | 1. Experiment with supplementing the culture medium with various amino acids and their keto-acid analogs. Start with precursors of other corynecins (L-alanine, L-threonine, L-valine) and expand to others. 2. Analyze the corynecin profile using HPLC after each supplementation to identify any shifts towards this compound. |
| Inconsistent production between batches | Variability in inoculum or culture conditions. | 1. Standardize the inoculum preparation procedure (age, cell density). 2. Ensure precise control over pH, temperature, and aeration in the bioreactor. 3. Use a defined mineral salt composition in the medium. |
| Difficulty in purifying this compound | Presence of other closely related corynecins. | 1. Optimize the culture conditions to selectively enhance this compound production (see above). 2. Employ multi-step purification protocols, such as a combination of solvent extraction, column chromatography (e.g., silica gel), and reversed-phase HPLC. |
Data Summary Tables
Table 1: Effect of Carbon Source on Total Corynecin Production by C. hydrocarboclastus
| Carbon Source | Relative Corynecin Yield (%) |
| Acetate | 100 |
| Glucose | 45 |
| Glycerol | 30 |
| n-Paraffins | 60 |
Data extrapolated from studies on total corynecin production. Selective production of Corynecin I was highest with acetate.[1]
Table 2: Effect of Mineral Salt Supplementation on Corynecin Production
| Supplement | Concentration | Effect on Production |
| KCl | 1% (w/v) | Stimulatory |
| NaCl | 1% (w/v) | Stimulatory |
These salts were added 12 hours after inoculation in an acetate-based medium.[1]
Experimental Protocols
Protocol 1: Cultivation of Corynebacterium hydrocarboclastus for Corynecin Production (Batch Culture)
-
Inoculum Preparation:
-
Prepare a seed culture medium containing (per liter): 10 g peptone, 10 g yeast extract, 5 g NaCl. Adjust pH to 7.2.
-
Inoculate a single colony of C. hydrocarboclastus into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture is turbid.
-
-
Production Medium:
-
Prepare the production medium containing (per liter): 30 g sodium acetate, 5 g (NH₄)₂SO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 1 mL of a trace element solution (containing Fe, Mn, Zn, etc.).
-
Adjust the initial pH to 7.0.
-
-
Fermentation:
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate at 30°C with shaking at 200 rpm for 5-7 days.
-
Monitor cell growth (OD₆₀₀) and this compound production by taking samples periodically.
-
Protocol 2: Fed-Batch Fermentation for Enhanced Corynecin Production
-
Initial Batch Phase:
-
Start with a batch culture as described in Protocol 1, but with a lower initial concentration of acetate (e.g., 10 g/L).
-
-
Feeding Strategy:
-
After the initial acetate is nearly consumed (typically after 24-36 hours, can be monitored by pH changes or direct measurement), start the fed-batch phase.
-
Prepare a concentrated feeding solution containing (per liter): 500 g acetic acid, 90 g ammonium acetate, and 2 g KH₂PO₄.
-
Feed this solution continuously or intermittently to the fermenter to maintain the acetate concentration in the optimal range (to be determined experimentally, but a good starting point is to keep it low to avoid inhibition).
-
The feed rate should be adjusted based on real-time monitoring of pH and/or residual acetate concentration. A pH-stat feeding strategy, where the feed solution is added to maintain a constant pH, can be effective.[1]
-
-
Mineral Salt Addition:
-
At 12 hours post-inoculation, add sterile solutions of KCl and NaCl to a final concentration of 1% (w/v) each.[1]
-
Protocol 3: Quantification of this compound using HPLC
-
Sample Preparation:
-
Centrifuge a sample of the culture broth to remove cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of mobile phase for HPLC analysis.
-
-
HPLC Conditions (General Method for Chloramphenicol-like compounds):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., phosphate buffer, pH 6.8). The exact ratio should be optimized for the best separation of corynecins (e.g., starting with 20:80 acetonitrile:buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270-280 nm.
-
Quantification: Use a standard curve prepared with purified this compound.
-
Visualizations
Caption: Experimental workflow for enhanced this compound production.
Caption: Hypothetical signaling pathway for this compound production.
References
Validation & Comparative
Validating the Antibacterial Target of Corynecin IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antibacterial target of Corynecin IV, a chloramphenicol-like antibiotic. Due to the limited specific experimental data on this compound, this document leverages the extensive research on its structural analog, chloramphenicol, to propose a validation workflow. The presented experimental protocols and comparative data will serve as a benchmark for future studies on this compound.
Introduction to this compound and its Presumed Target
This compound is a naturally occurring antibiotic isolated from Corynebacterium hydrocarboclastus. Structurally, it belongs to a complex of chloramphenicol-like acyl nitrophenylpropylamines.[1] Like chloramphenicol, this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Given its structural similarity to chloramphenicol, it is highly probable that this compound shares the same molecular target and mechanism of action: the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Chloramphenicol functions by binding to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2][3] This binding obstructs the proper positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation. The primary goal of this guide is to outline the experimental steps required to confirm that this compound acts in a similar manner.
Comparative Antibacterial Activity
To contextualize the potential efficacy of this compound, it is useful to compare the Minimum Inhibitory Concentrations (MICs) of chloramphenicol and other protein synthesis inhibitors against a panel of pathogenic bacteria. The following table summarizes typical MIC values found in the literature. It is anticipated that this compound, being less potent than chloramphenicol, would exhibit higher MIC values.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Selected Protein Synthesis Inhibitors
| Antibiotic | Staphylococcus aureus | Enterococcus faecium | Escherichia coli | Pseudomonas aeruginosa |
| Chloramphenicol | 2-8 | 4-16 | 2-8 | >128 |
| Linezolid | 1-4 | 1-4 | >128 | >128 |
| Clindamycin | 0.06-0.5 | >256 | >256 | >256 |
| Erythromycin | 0.25-2 | >256 | >128 | >128 |
Note: These values are representative and can vary depending on the specific strain and testing conditions.
Experimental Protocols for Target Validation
The following protocols are essential for validating the antibacterial target of this compound.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Prepare a series of two-fold dilutions of this compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
In Vitro Protein Synthesis Inhibition Assay
Objective: To directly measure the effect of this compound on bacterial protein synthesis.
Methodology:
-
Utilize a cell-free transcription-translation system, such as an E. coli S30 extract system.
-
The system should contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.) and a reporter gene template (e.g., luciferase or β-galactosidase).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction and incubate under appropriate conditions to allow for protein synthesis.
-
Quantify the amount of synthesized reporter protein (e.g., by measuring luminescence or enzymatic activity).
-
A dose-dependent decrease in reporter protein levels will indicate inhibition of protein synthesis.
Ribosome Binding Assay
Objective: To demonstrate direct binding of this compound to the bacterial ribosome. A competitive binding assay is particularly useful.
Methodology:
-
Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).
-
Use a fluorescently labeled antibiotic known to bind to the 50S subunit, such as BODIPY-erythromycin.
-
Incubate a fixed concentration of ribosomes and the fluorescent probe until a stable fluorescence polarization signal is achieved.
-
Add increasing concentrations of unlabeled this compound to the mixture.
-
If this compound binds to the same or an overlapping site as the fluorescent probe, it will displace the probe, resulting in a decrease in fluorescence polarization.
-
The data can be used to determine the binding affinity (Kd) of this compound.
Identification of Resistance Mutations
Objective: To identify the specific ribosomal components involved in the action of this compound by selecting for resistant mutants.
Methodology:
-
Culture a large population of a susceptible bacterial strain on agar plates containing inhibitory concentrations of this compound.
-
Isolate colonies that grow in the presence of the antibiotic (resistant mutants).
-
Sequence the genes encoding the 23S ribosomal RNA and ribosomal proteins of the 50S subunit (e.g., L2, L4, L16, L22) from these mutants.
-
Compare the sequences to those of the wild-type strain to identify mutations. Mutations in the 23S rRNA gene, particularly in regions forming the peptidyl transferase center, would provide strong evidence for the target site.
Visualizing the Mechanism and Workflow
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism where this compound binds to the A-site of the 50S ribosomal subunit, blocking tRNA binding and inhibiting protein synthesis.
Experimental Workflow for Target Validation
Caption: A stepwise experimental workflow for the comprehensive validation of this compound's antibacterial target.
Expected Outcomes and Comparison with Alternatives
The successful execution of these experiments would be expected to yield the following results, confirming the presumed mechanism of action for this compound:
Table 2: Expected Experimental Outcomes for this compound
| Experiment | Expected Result | Implication |
| MIC Assay | Broad-spectrum activity, with higher MICs than chloramphenicol. | Confirms antibacterial activity and relative potency. |
| In Vitro Protein Synthesis Assay | Dose-dependent inhibition of reporter protein synthesis. | Demonstrates direct interference with the translation machinery. |
| Ribosome Binding Assay | Competitive displacement of a 50S subunit-binding fluorescent probe. | Confirms direct binding to the 50S ribosomal subunit. |
| Resistance Studies | Mutations identified in the 23S rRNA gene within the peptidyl transferase center. | Pinpoints the specific binding site on the ribosome. |
By validating that this compound is a protein synthesis inhibitor targeting the 50S ribosomal subunit, it can be classified with other antibiotics such as macrolides, lincosamides, and phenicols. While sharing a target with existing drugs can lead to cross-resistance, novel derivatives of the Corynecin scaffold could potentially overcome existing resistance mechanisms, such as those mediated by chloramphenicol acetyltransferase (CAT). Future research should focus on whether this compound is a substrate for common chloramphenicol resistance enzymes.
Conclusion
While direct experimental evidence for the antibacterial target of this compound is currently lacking, its structural similarity to chloramphenicol provides a strong hypothesis. The experimental framework presented in this guide outlines a clear path for the validation of its mechanism of action. By systematically determining its inhibitory activity, confirming its interaction with the bacterial ribosome, and identifying its specific binding site, researchers can definitively characterize this compound and evaluate its potential as a lead compound for the development of new antibacterial agents.
References
- 1. Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Corynecin IV production in different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Corynecin IV production in bacterial strains. This compound is a naturally occurring antibiotic belonging to the chloramphenicol family of acyl nitrophenylpropylamines. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a compound of interest for further research and development. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key biological and experimental pathways.
Data Presentation: Production of Corynecins
Direct comparative studies on this compound production across different bacterial strains are limited in publicly available literature. The primary producer identified is Corynebacterium hydrocarboclastus. Research has focused on the production of a mixture of corynecins, with Corynecin I being the predominant compound. The following table summarizes the production yields of the total corynecin mixture by Corynebacterium hydrocarboclastus under different fermentation conditions. It is important to note that while this data provides a valuable benchmark, the specific yield of this compound within this mixture is not explicitly detailed.
| Bacterial Strain | Carbon Source | Key Fermentation Conditions | Total Corynecin Yield | Predominant Corynecin | Reference |
| Corynebacterium hydrocarboclastus KY 8835 | Acetate | Fed-batch culture with continuous feeding of acetic acid, ammonium acetate, and potassium phosphate. Addition of 1% KCl and 1% NaCl at 12 hours post-inoculation. | 28 mM | Corynecin I (>90%) | [1] |
| Corynebacterium hydrocarboclastus KY 4339 derivatives (KY 8827 and KY 8834) | Sucrose | pH controlled at neutral range, high aeration. Medium supplemented with molasses, low phosphate, high potassium chloride, inositol, fructose, and yeast extract. | ~4 g/L | Not Specified | [2] |
While Corynebacterium hydrocarboclastus is the known natural producer, other bacterial strains, particularly the industrially robust Corynebacterium glutamicum, present a promising chassis for metabolic engineering to enhance the production of this compound. Although no studies have reported the successful engineering of C. glutamicum for this purpose, its well-characterized genome and extensive genetic tools make it a prime candidate for future research in optimizing this compound production.
Experimental Protocols
Fermentation Protocol for Corynecin Production
This protocol is based on the methods described for Corynebacterium hydrocarboclastus.
1. Media Composition:
-
Seed Medium: Standard nutrient broth or a medium optimized for the growth of Corynebacterium species.
-
Production Medium (Acetate-based):
-
Initial Medium: A mineral salts medium containing a starting concentration of acetate.
-
Feed Solution: A concentrated solution of acetic acid (50%), ammonium acetate (9%), and KH2PO4 (0.2%) is used for continuous feeding to maintain optimal concentrations and control pH.[1]
-
-
Production Medium (Sucrose-based):
2. Culture Conditions:
-
Inoculum: A 5-10% (v/v) inoculum from a fresh overnight seed culture.
-
Temperature: 30°C.
-
pH: Maintained at a neutral pH (around 7.0) through the controlled feeding of the acidic feed solution or other appropriate pH control agents.
-
Aeration: High aeration is crucial for optimal production.
-
Fermentation Type: Fed-batch fermentation is recommended to avoid substrate inhibition and maintain optimal nutrient levels.
-
Stimulation: The addition of 1% KCl and 1% NaCl to the medium 12 hours after inoculation has been shown to stimulate corynecin production.
Extraction and Purification Protocol
A general protocol for the extraction and purification of chloramphenicol-like antibiotics from fermentation broth is outlined below, which can be adapted for this compound.
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Solvent Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or chloroform:methanol) to separate the different corynecins.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, the fractions containing this compound can be further purified using preparative reverse-phase HPLC.
-
Quantification Protocol using HPLC
The following is a representative HPLC method that can be optimized for the quantification of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 270-280 nm, which is the characteristic absorbance wavelength for the p-nitrophenyl group.
-
Quantification: A standard curve should be generated using purified this compound of known concentrations to accurately quantify the amount in the samples.
Mandatory Visualization
Putative Biosynthetic Pathway of Corynecins
The specific biosynthetic pathway for corynecins has not been fully elucidated. However, as analogues of chloramphenicol, their biosynthesis is expected to follow a similar route, likely originating from the shikimate pathway to produce the p-aminophenylalanine precursor. The following diagram illustrates the established biosynthetic pathway of chloramphenicol, which serves as a putative model for Corynecin biosynthesis.
Caption: Putative biosynthetic pathway for corynecins, analogous to chloramphenicol biosynthesis.
Experimental Workflow for this compound Production and Analysis
The following diagram outlines the general workflow from the cultivation of the producing bacterial strain to the analysis of the purified this compound.
Caption: Workflow for this compound production and analysis.
References
- 1. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of a Microcin-C–like biosynthetic gene cluster in allelopathic interactions in marine Synechococcus - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Exploring the Structure-Activity Relationship of Corynecin Analogues for Enhanced Antibacterial Potency
A deep dive into the chemical modifications of corynecin-like compounds reveals a delicate balance between enhanced antibacterial efficacy and potential toxicity. This guide provides a comparative analysis of key structural analogues, supported by quantitative data and detailed experimental methodologies, to aid researchers in the rational design of next-generation antibiotics.
Corynecins, a group of naturally occurring antibiotics, share a structural resemblance to chloramphenicol, a broad-spectrum antibiotic. This structural similarity extends to their mechanism of action, which involves the inhibition of bacterial protein synthesis. Specifically, these compounds bind to the 50S ribosomal subunit, preventing the formation of peptide bonds.[1] However, the clinical use of chloramphenicol is limited due to potential side effects, prompting investigations into the therapeutic potential of its analogues, including corynecins. Understanding the structure-activity relationship (SAR) of these compounds is paramount for developing derivatives with improved antibacterial activity and a more favorable safety profile.
Comparative Antibacterial Activity of Corynecin Analogues
The antibacterial efficacy of corynecin analogues is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for a series of chloramphenicol analogues, which serve as a representative model for understanding the SAR of corynecins due to their shared core structure. The data highlights how modifications to different parts of the molecule can significantly impact its potency against various bacterial strains.
| Compound | Modification | Test Organism | MIC (µg/mL) |
| Chloramphenicol (Parent Compound) | - | Staphylococcus aureus | 2.5 |
| Escherichia coli | 2.5 | ||
| Pseudomonas aeruginosa | >100 | ||
| Streptococcus pneumoniae | 2.0 | ||
| Thiamphenicol | p-NO2 group replaced by a CH3SO2 group | Staphylococcus aureus | 5.0 |
| Escherichia coli | 2.5 | ||
| Pseudomonas aeruginosa | >100 | ||
| Streptococcus pneumoniae | 4.0 | ||
| Fluorinated Analogue 1 | 3-OH group replaced by Fluorine | Staphylococcus aureus | 1.25 |
| Escherichia coli | 5.0 | ||
| Pseudomonas aeruginosa | >100 | ||
| Streptococcus pneumoniae | 1.0 | ||
| Fluorinated Analogue 2 | 1-OH and 3-OH groups replaced by Fluorine | Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 | ||
| Pseudomonas aeruginosa | >100 | ||
| Streptococcus pneumoniae | 2.0 |
Data Interpretation: The substitution of the p-nitro group with a methylsulfonyl group in thiamphenicol generally results in a slight decrease in activity against Gram-positive bacteria while maintaining activity against some Gram-negative bacteria. In contrast, the strategic placement of fluorine atoms can enhance antibacterial potency. For instance, replacing the 3-hydroxyl group with fluorine (Fluorinated Analogue 1) leads to improved activity against Staphylococcus aureus and Streptococcus pneumoniae compared to the parent compound. However, modifying both hydroxyl groups (Fluorinated Analogue 2) appears to be detrimental to the antibacterial activity.
Experimental Protocols
The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, a commonly used technique.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 37°C.
- Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth).
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- A stock solution of the corynecin analogue is prepared in a suitable solvent.
- A series of twofold dilutions of the antibiotic is prepared in the broth medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
- A positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only) are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of corynecin-like antibiotics and the workflow of the MIC determination assay.
References
A Comparative Guide to Corynecin IV and Other Antimicrobial Metabolites of Corynebacterium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Corynecin IV with other antimicrobial metabolites produced by various species of the genus Corynebacterium. The focus is on their antibacterial activity, mechanism of action, and the underlying experimental methodologies.
Introduction to Corynebacterium Metabolites
The genus Corynebacterium is a diverse group of Gram-positive bacteria known for its significance in both industrial biotechnology and clinical microbiology. Beyond their role in the large-scale production of amino acids, various Corynebacterium species synthesize a range of secondary metabolites with notable biological activities. Among these are the corynecins, a family of chloramphenicol-like antibiotics, and bacteriocins, which are ribosomally synthesized antimicrobial peptides. This guide specifically delves into a comparative analysis of this compound and other related compounds.
This compound: A Chloramphenicol Analogue
This compound is an acyl nitrophenylpropylamine produced by Corynebacterium hydrocarboclastus. Structurally similar to chloramphenicol, it is known to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. While it is reported to be less potent than chloramphenicol, it shares a similar species selectivity.
Quantitative Comparison of Antimicrobial Activity
| Metabolite | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Corynecin I | Shigella sonnei | Negative | 5.2 |
| Proteus vulgaris | Negative | 5.2 | |
| Klebsiella pneumoniae | Negative | 83 | |
| Staphylococcus aureus | Positive | 83 | |
| Corynecin III | Streptococcus faecalis | Positive | 2.6 |
| Staphylococcus aureus | Positive | 2.6 | |
| Bacillus subtilis | Positive | 2.6 | |
| Escherichia coli | Negative | 21 | |
| Pseudomonas aeruginosa | Negative | 83 | |
| Proteus vulgaris | Negative | 21 | |
| Shigella sonnei | Negative | 21 | |
| Salmonella typhosa | Negative | 21 | |
| Klebsiella pneumoniae | Negative | 83 |
Note: Data for Corynecin I and III is sourced from commercially available technical datasheets. Specific experimental conditions may vary.
Mechanisms of Action: A Tale of Two Strategies
The antimicrobial strategies of Corynecins and Corynebacterium bacteriocins differ fundamentally.
Corynecins: Inhibitors of Protein Synthesis
As chloramphenicol analogues, corynecins are presumed to act by inhibiting bacterial protein synthesis. They likely bind to the 50S ribosomal subunit, preventing the formation of peptide bonds. This bacteriostatic action halts the growth and proliferation of susceptible bacteria.
Corynebacterium Bacteriocins: Pore-Forming Agents
In contrast, many bacteriocins produced by various bacteria, including some Corynebacterium species, act by disrupting the integrity of the target cell's membrane. These peptides insert themselves into the bacterial membrane, forming pores that lead to the leakage of essential ions and metabolites, ultimately causing cell death. This mechanism is generally bactericidal.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method. The following is a generalized protocol based on standard laboratory practices.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of Corynecin I, Corynecin III, or other purified metabolites are prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Bacterial Strains: Pure cultures of the test bacteria are grown on appropriate agar plates.
-
Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottom plates are used for the assay.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are inoculated into MHB and incubated until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
A serial two-fold dilution of the test compound is prepared directly in the wells of the 96-well plate containing MHB.
-
The standardized bacterial inoculum is added to each well.
-
Control wells are included: a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).
-
The plates are incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
Conclusion
This compound, as part of the corynecin family of antibiotics from Corynebacterium hydrocarboclastus, represents a class of protein synthesis inhibitors with a broad spectrum of activity. In contrast, other antimicrobial metabolites from Corynebacterium, such as bacteriocins, employ a different, membrane-disrupting mechanism. The quantitative data for Corynecin I and III highlight their potential against a range of both Gram-positive and Gram-negative bacteria. Further research to isolate and quantitatively assess the antimicrobial activity of this compound and a wider array of Corynebacterium bacteriocins is warranted to fully explore their therapeutic potential. The distinct mechanisms of action between these two classes of metabolites offer different avenues for antibiotic development and strategies to combat antimicrobial resistance.
Safety Operating Guide
Essential Safety and Handling Protocols for Corynecin IV (Chloramphenicol)
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Corynecin IV, also known as Chloramphenicol. This substance is classified as a hazardous material with the potential to cause serious eye damage, and it is suspected of causing cancer and reproductive harm.[1][2][3] The following guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. All personnel handling this compound must use the following PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn at all times to prevent eye contact.[1][4] |
| Hand Protection | Chemical-resistant gloves | Impervious gloves should be worn to prevent skin contact. |
| Body Protection | Protective clothing | A lab coat or other protective clothing is required. |
| Respiratory Protection | Fume hood | All work with this compound should be conducted in a fume hood. |
Experimental Protocols
Handling Procedures:
-
Preparation : Before handling, ensure that all necessary PPE is donned correctly. A designated work area within a fume hood must be prepared. An accessible safety shower and eye wash station are required.
-
Weighing and Transferring : When weighing or transferring the substance, do so carefully to avoid creating dust or aerosols.
-
Solution Preparation : If preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in ethanol, methanol, acetone, or DMSO.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water. Contaminated clothing should be removed immediately.
Emergency Procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Spills : In case of a spill, wear an appropriate respirator, rubber boots, and heavy rubber gloves. Absorb the spill with an inert material such as vermiculite and place it in a closed container for disposal. Clean the spillage area thoroughly with plenty of water.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains or water courses.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
